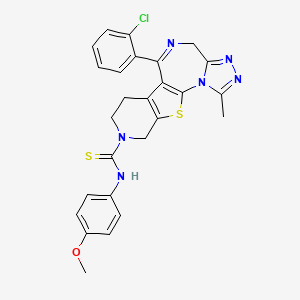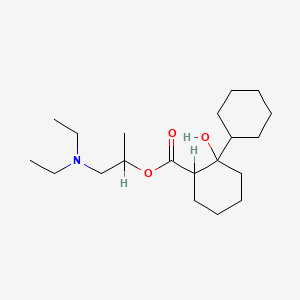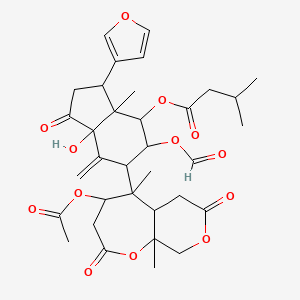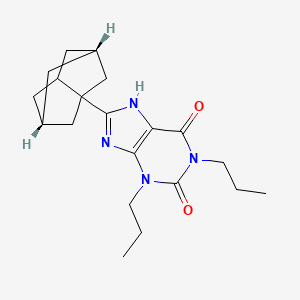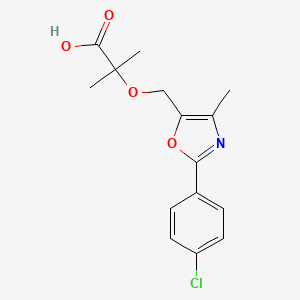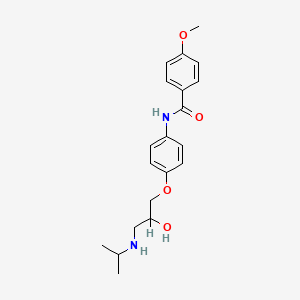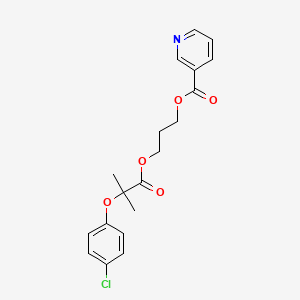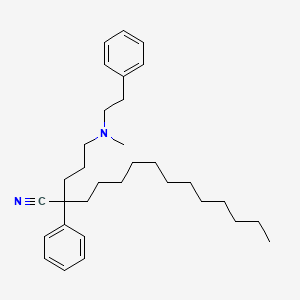
ロキサデュスタット
概要
説明
科学的研究の応用
Roxadustat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study hypoxia-inducible factor pathways and their regulation.
Biology: It is used to investigate the role of hypoxia-inducible factor in cellular responses to low oxygen levels.
Medicine: It is used to treat anemia in patients with chronic kidney disease, both those on dialysis and those not on dialysis
Industry: It is used in the development of new therapeutic agents targeting hypoxia-inducible factor pathways.
作用機序
ロキサダスタットは、低酸素誘導因子の分解に関与するプロリルヒドロキシラーゼ酵素を阻害することによって、その効果を発揮します . これらの酵素を阻害することにより、ロキサダスタットは低酸素誘導因子を安定化させ、赤血球生成、鉄代謝、血管新生に関与する遺伝子の転写を増加させます . これは、エリスロポエチン産生の増加、鉄の吸収と動員の改善、赤血球産生の刺激につながります .
6. 類似の化合物との比較
ロキサダスタットは、ダプロダスタットなどの他の低酸素誘導因子プロリルヒドロキシラーゼ阻害剤と比較されます . 両方の化合物は、プロリルヒドロキシラーゼ酵素を阻害し、低酸素誘導因子を安定化させることにより、機構的に類似して作用します。 それらは、細胞に対する効果に違いがあり、腎性貧血の治療における有効性に影響を与える可能性があります . 他の類似の化合物には、バダダスタットやモリダスタットなどがあり、これらも低酸素誘導因子経路を標的とするが、薬物動態および薬力学のプロファイルが異なる場合があります .
生化学分析
Biochemical Properties
Roxadustat works by reducing the breakdown of the hypoxia-inducible factor (HIF), a transcription factor that stimulates red blood cell production in response to low oxygen levels . It stabilizes HIF-2 and induces the production of erythropoietin (EPO), a hormone that regulates the formation of red blood cells .
Cellular Effects
Roxadustat has been shown to have various effects on cells. It can promote tubular cell regeneration, facilitate structural integrity, and restore the function-related proteins in renal tissue . It also has the potential to modify membrane ionic currents in pituitary tumor cells and cardiac H9c2 cells .
Molecular Mechanism
Roxadustat exerts its effects at the molecular level by inhibiting prolyl hydroxylase and von Hippel-Lindau (VHL)-mediated degradation of HIF-α . This leads to increased hypoxic signaling and promotion of HIF-induced EPO expression in the kidneys and liver .
Temporal Effects in Laboratory Settings
Roxadustat has shown to have long-lasting effects in laboratory settings. For instance, it has been observed to improve renal dysfunction and histopathological damage on the 7th day after administration in a folic acid-induced renal damage model .
Dosage Effects in Animal Models
The effects of Roxadustat have been studied in various animal models. For instance, both pre-treatment and post-treatment with Roxadustat have been shown to improve survival rates in mice induced with sepsis . The protective effect was better in animals that received pre-treatment .
Metabolic Pathways
Roxadustat is involved in the regulation of erythropoiesis via HIF stabilization . It increases endogenous EPO, improves iron regulation, and reduces hepcidin, a key regulator of iron metabolism .
Transport and Distribution
While specific transporters or binding proteins for Roxadustat have not been explicitly mentioned in the literature, it is known that Roxadustat is an orally administered drug , suggesting that it is absorbed through the gastrointestinal tract and distributed throughout the body.
Subcellular Localization
Given its mechanism of action, it can be inferred that Roxadustat likely interacts with cellular enzymes such as prolyl hydroxylase, which are located in the cytoplasm .
準備方法
ロキサダスタットの調製には、いくつかの合成経路と反応条件が関与しています。 この化合物は、エステル化、エーテル化、環化、脱水素化、酸化転位、アシル化を含む一連の反応を通じて、チロシンから合成されます . 産業生産方法は、通常、これらの反応を最適化して、高収率と高純度を実現します。
化学反応の分析
ロキサダスタットは、次のようなさまざまな種類の化学反応を受けます。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応には、1つの原子または原子群を別の原子または原子群で置き換えることが含まれます。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
ロキサダスタットは、幅広い科学研究の応用を有しています。
化学: これは、低酸素誘導因子経路とその調節を研究するためのモデル化合物として使用されます。
生物学: これは、低酸素レベルに対する細胞応答における低酸素誘導因子の役割を調査するために使用されます。
医学: これは、透析を受けている患者と透析を受けていない患者の両方を含む、慢性腎臓病患者における貧血の治療に使用されます
産業: これは、低酸素誘導因子経路を標的とする新しい治療薬の開発に使用されます。
類似化合物との比較
Roxadustat is compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors such as daprodustat . Both compounds act mechanistically similar by inhibiting prolyl hydroxylase enzymes and stabilizing hypoxia-inducible factor. they display differences in their effects on cells, which may affect their efficacy in treating renal anemia . Other similar compounds include vadadustat and molidustat, which also target hypoxia-inducible factor pathways but may have different pharmacokinetic and pharmacodynamic profiles .
特性
IUPAC Name |
2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230644 | |
| Record name | FG-4592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Roxadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass. | |
| Record name | Roxadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
808118-40-3 | |
| Record name | FG 4592 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxadustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FG-4592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROXADUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
